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molecular formula C18H21N5 B8695464 4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile CAS No. 919493-81-5

4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile

Cat. No. B8695464
M. Wt: 307.4 g/mol
InChI Key: VMYMHTZYJNQFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1ccc(-c2cnc(Cl)nc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:1]([CH3:2])([CH3:3])[N:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1.[Cl:10][c:11]1[n:12][cH:13][c:14](-[c:17]2[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]2)[cH:15][n:16]1>>[CH:1]([CH3:2])([CH3:3])[N:4]1[CH2:5][CH2:6][N:7]([c:11]2[n:12][cH:13][c:14](-[c:17]3[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]3)[cH:15][n:16]2)[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)N1CCNCC1
Name
N#Cc1ccc(-c2cnc(Cl)nc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1ccc(-c2cnc(Cl)nc2)cc1

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1CCN(c2ncc(-c3ccc(C#N)cc3)cn2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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